Cas no 1261986-28-0 (2-methyl-4-(3-nitrophenyl)phenol)

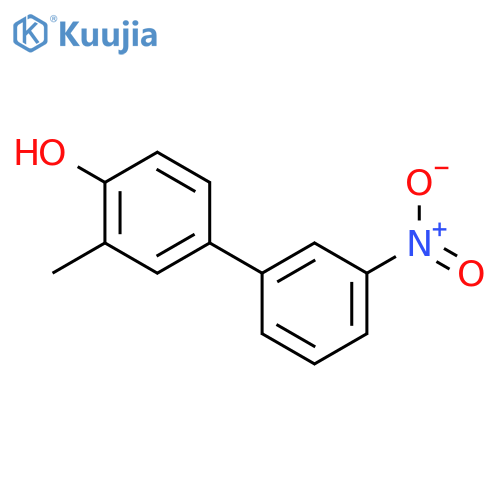

1261986-28-0 structure

商品名:2-methyl-4-(3-nitrophenyl)phenol

CAS番号:1261986-28-0

MF:C13H11NO3

メガワット:229.231343507767

MDL:MFCD18313242

CID:1223342

PubChem ID:53218935

2-methyl-4-(3-nitrophenyl)phenol 化学的及び物理的性質

名前と識別子

-

- 2-methyl-4-(3-nitrophenyl)phenol

- AKOS017557453

- 1261986-28-0

- 2-Methyl-4-(3-nitrophenyl)phenol, 95%

- MFCD18313242

- SCHEMBL16076897

- 3-Methyl-3'-nitro[1,1'-biphenyl]-4-ol

- DTXSID70683829

-

- MDL: MFCD18313242

- インチ: InChI=1S/C13H11NO3/c1-9-7-11(5-6-13(9)15)10-3-2-4-12(8-10)14(16)17/h2-8,15H,1H3

- InChIKey: GRPIPCWPLVIXFN-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])O

計算された属性

- せいみつぶんしりょう: 229.07389321g/mol

- どういたいしつりょう: 229.07389321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 276

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 66Ų

2-methyl-4-(3-nitrophenyl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB319253-5g |

2-Methyl-4-(3-nitrophenyl)phenol, 95%; . |

1261986-28-0 | 95% | 5g |

€1159.00 | 2025-02-17 | |

| abcr | AB319253-5 g |

2-Methyl-4-(3-nitrophenyl)phenol, 95%; . |

1261986-28-0 | 95% | 5g |

€1159.00 | 2023-04-26 |

2-methyl-4-(3-nitrophenyl)phenol 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

1261986-28-0 (2-methyl-4-(3-nitrophenyl)phenol) 関連製品

- 2423-71-4(2,6-Dimethyl-4-nitrophenol)

- 99-53-6(2-Methyl-4-nitrophenol)

- 3916-44-7(4-Hydroxy-4'-nitrobiphenyl)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261986-28-0)2-methyl-4-(3-nitrophenyl)phenol

清らかである:99%

はかる:5g

価格 ($):687.0